molecular formula C8H12Cl2N2O B15233035 Ethyl picolinimidate dihydrochloride

Ethyl picolinimidate dihydrochloride

Cat. No.: B15233035
M. Wt: 223.10 g/mol
InChI Key: RVOORFBXKBLTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl picolinimidate dihydrochloride is a chemical compound with the molecular formula C8H10N2O. It is a derivative of picolinic acid and is commonly used in various scientific research applications. This compound is known for its role as a cross-linking agent in protein chemistry and its ability to enhance the Matrix-Assisted Laser Desorption/Ionization (MALDI) signal of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl picolinimidate dihydrochloride can be synthesized through a reaction involving ethyl 2-pyridylimidate and ammonium chloride in ethanol. The mixture is refluxed for 4 hours, and the reaction solution is then concentrated under reduced pressure. The resulting precipitation is filtered, washed with diethyl ether and acetone, and dried to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl picolinimidate dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with different nucleophiles to form substituted products.

    Hydrolysis: The compound can be hydrolyzed to form picolinic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Ammonium Chloride: Used in the synthesis of this compound.

    Ethanol: Common solvent for the reactions involving this compound.

    Diethyl Ether and Acetone: Used for washing and purification.

Major Products Formed

    2-Amidinopyridine Hydrochloride: Formed during the synthesis process.

    Picolinic Acid: Formed during hydrolysis reactions.

Scientific Research Applications

Ethyl picolinimidate dihydrochloride has diverse applications in scientific research, including:

    Protein Chemistry: Used as a cross-linking agent to study protein interactions and structures.

    Mass Spectrometry: Enhances the MALDI signal of peptides, improving protein identification by mass mapping.

    Peptide Synthesis: Involved in the picolinamidination of amino groups in peptides.

Mechanism of Action

The mechanism of action of ethyl picolinimidate dihydrochloride involves its ability to react with amino groups in peptides and proteins. This reaction forms stable cross-links, which are essential for studying protein structures and interactions. The compound targets the N-terminal amino group and the epsilon-amino group of lysine residues, leading to enhanced MALDI signals and improved protein identification.

Comparison with Similar Compounds

Ethyl picolinimidate dihydrochloride can be compared with other similar compounds, such as:

    Ethyl picolinimidate: A precursor in the synthesis of this compound.

    Picolinic Acid: A related compound formed during hydrolysis reactions.

    Triethyloxonium Tetrafluoroborate: Used in the synthesis of ethyl picolinimidate.

This compound is unique due to its specific applications in protein chemistry and mass spectrometry, where it provides significant enhancements in signal detection and protein identification.

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

ethyl pyridine-2-carboximidate;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-11-8(9)7-5-3-4-6-10-7;;/h3-6,9H,2H2,1H3;2*1H

InChI Key

RVOORFBXKBLTBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=N1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.